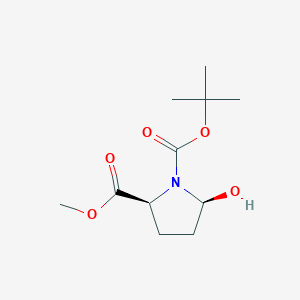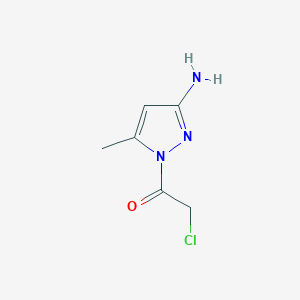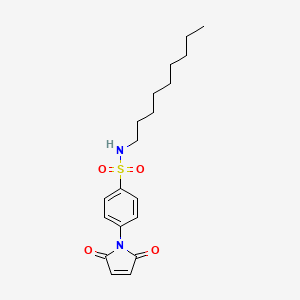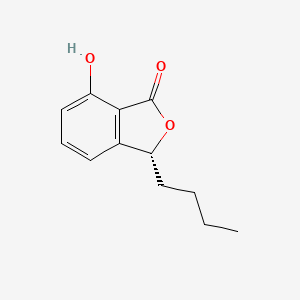
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride is a synthetic organic compound with a complex structure It is characterized by the presence of a butyric anhydride group, a dichlorophenoxy group, and a pyrrolidine ring
準備方法
The synthesis of Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dichlorophenoxy group: This step typically involves a nucleophilic substitution reaction where a dichlorophenol derivative reacts with the pyrrolidine ring.
Formation of the butyric anhydride group: This can be done through an acylation reaction using butyric anhydride or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity.
類似化合物との比較
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride can be compared with similar compounds such as:
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of an anhydride group.
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxamide: This compound has an amide group instead of an anhydride group.
Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylate: This compound contains an ester group instead of an anhydride group.
The uniqueness of this compound lies in its specific anhydride functionality, which imparts distinct reactivity and properties compared to its analogs.
特性
分子式 |
C16H19Cl2NO4 |
|---|---|
分子量 |
360.2 g/mol |
IUPAC名 |
butanoyl (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H19Cl2NO4/c1-3-4-14(20)23-15(21)16(2)8-11(9-19-16)22-13-6-5-10(17)7-12(13)18/h5-7,11,19H,3-4,8-9H2,1-2H3/t11?,16-/m0/s1 |
InChIキー |
UUUULUCFZASTJQ-NBFOKTCDSA-N |
異性体SMILES |
CCCC(=O)OC(=O)[C@@]1(CC(CN1)OC2=C(C=C(C=C2)Cl)Cl)C |
正規SMILES |
CCCC(=O)OC(=O)C1(CC(CN1)OC2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)


![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)


![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)

![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)


![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
